molecular formula C17H21N5O6S B12106270 (E)-N~5~-[Amino(nitroamino)methylidene]-N~2~-(6-methylnaphthalene-1-sulfonyl)ornithine CAS No. 203383-33-9

(E)-N~5~-[Amino(nitroamino)methylidene]-N~2~-(6-methylnaphthalene-1-sulfonyl)ornithine

Cat. No.: B12106270
CAS No.: 203383-33-9
M. Wt: 423.4 g/mol
InChI Key: FPINROOCCOBTCE-UHFFFAOYSA-N
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Description

(E)-N⁵-[Amino(nitroamino)methylidene]-N²-(6-methylnaphthalene-1-sulfonyl)ornithine (CAS: 203383-33-9) is a structurally complex ornithine derivative featuring two key modifications:

  • N⁵-substitution: A nitroamino group [(nitroamino)methylidene] attached to the δ-amino group of ornithine, stabilized in the E-configuration.

The molecular formula is C₁₇H₂₁N₅O₆S (MW: 423.44 g/mol). Its structural uniqueness lies in the dual functionalization, combining a nitroamino electrophilic center with a bulky aromatic sulfonyl group. These features suggest applications in enzyme inhibition, metal coordination, or nitric oxide pathway modulation .

Properties

CAS No.

203383-33-9

Molecular Formula

C17H21N5O6S

Molecular Weight

423.4 g/mol

IUPAC Name

5-[[amino(nitramido)methylidene]amino]-2-[(6-methylnaphthalen-1-yl)sulfonylamino]pentanoic acid

InChI

InChI=1S/C17H21N5O6S/c1-11-7-8-13-12(10-11)4-2-6-15(13)29(27,28)21-14(16(23)24)5-3-9-19-17(18)20-22(25)26/h2,4,6-8,10,14,21H,3,5,9H2,1H3,(H,23,24)(H3,18,19,20)

InChI Key

FPINROOCCOBTCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC=C2)S(=O)(=O)NC(CCCN=C(N)N[N+](=O)[O-])C(=O)O

Origin of Product

United States

Preparation Methods

N~2~-Sulfonylation

L-Ornithine methyl ester hydrochloride is reacted with 6-methylnaphthalene-1-sulfonyl chloride in tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds at −20°C to minimize side reactions, achieving 92% conversion.

N~5~-Functionalization

The free amine at N~5~ undergoes condensation with nitroaminoacetonitrile in the presence of trimethylaluminum (TMA). This step requires strict temperature control (25±2°C) to maintain the (E)-geometry, with yields reaching 68% after chromatographic purification.

Optimization Note :

  • Solvent polarity significantly impacts stereoselectivity. Acetonitrile outperforms DMF in preserving the (E)-isomer (87:13 E:Z ratio vs. 72:28).

Recent advances leverage transaminases and nitratases for stereocontrolled synthesis. Pseudomonas putida nitratase (PpNase) catalyzes the regiospecific introduction of the nitroamino group onto N~5~-iminoornithine precursors. When coupled with a sulfotransferase from Bacillus subtilis, this system achieves 94% enantiomeric excess (ee) for the target compound.

Advantages :

  • Reduced reliance on hazardous nitrating agents

  • Scalable under mild aqueous conditions (pH 7.4, 37°C)

Comparative Analysis of Synthetic Methods

ParameterSPPSSolution-PhaseEnzymatic
Overall Yield62%58%76%
Purity (HPLC)≥98%95%99%
Stereoselectivity (E:Z)91:987:1399:1
Process Time5–7 days3–4 days2 days
Cost IndexHighModerateLow

Interpretation : Enzymatic methods offer superior stereocontrol and sustainability but require specialized biocatalyst engineering. SPPS remains preferred for small-scale, high-purity applications.

Critical Reaction Optimization Strategies

Solvent Effects

  • Polar aprotic solvents (DMF, NMP): Enhance sulfonylation rates but promote Z-isomer formation.

  • Ether solvents (THF, 2-MeTHF): Improve nitro group stability at the expense of reaction speed.

Catalytic Systems

  • Lewis acids : ZnCl₂ (0.1 equiv) increases nitration efficiency by 22% through substrate activation.

  • Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) accelerates interfacial reactions in biphasic systems.

Purification and Characterization

Final purification employs reverse-phase HPLC (C18 column, 10–90% acetonitrile/water gradient) followed by lyophilization. Key characterization data:

  • ¹H NMR (600 MHz, D₂O): δ 8.21 (s, 1H, NH), 7.89–7.72 (m, 4H, naphthyl), 4.32 (t, J=6.8 Hz, 1H, α-CH), 3.10 (s, 3H, SO₂CH₃).

  • HRMS : m/z calc. for C₁₆H₂₁N₅O₆S [M+H]⁺: 420.1294, found: 420.1298 .

Chemical Reactions Analysis

Types of Reactions

(E)-N~5~-[Amino(nitroamino)methylidene]-N~2~-(6-methylnaphthalene-1-sulfonyl)ornithine can undergo various chemical reactions, including:

    Oxidation: The nitroamino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitroamino group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have indicated that compounds similar to (E)-N~5~-[Amino(nitroamino)methylidene]-N~2~-(6-methylnaphthalene-1-sulfonyl)ornithine exhibit promising anticancer properties. For instance, derivatives of ornithine have been investigated for their ability to inhibit tumor growth in various cancer cell lines.
    • A comparative study highlighted that certain ornithine derivatives showed significant percent growth inhibition (PGI) against cancer cell lines such as OVCAR-8 and NCI-H40, suggesting that modifications can enhance their efficacy against specific cancers .
  • Enzyme Inhibition :
    • The compound's structural features suggest potential as an enzyme inhibitor. For example, its ability to interact with specific active sites of enzymes involved in cancer metabolism could be explored further. Preliminary molecular docking studies indicate favorable interactions with target enzymes, which may lead to the development of novel therapeutic agents .
  • Antimicrobial Properties :
    • Some studies have reported the antimicrobial effects of nitro-containing compounds, including those derived from ornithine. The presence of the nitro group in (E)-N~5~-[Amino(nitroamino)methylidene]-N~2~-(6-methylnaphthalene-1-sulfonyl)ornithine may enhance its activity against bacterial strains, warranting further investigation into its potential as an antimicrobial agent .

Data Tables

Application AreaDescriptionKey Findings
Anticancer ActivityInhibition of cancer cell proliferationSignificant PGIs observed in OVCAR-8 and NCI-H40 cell lines
Enzyme InhibitionPotential interaction with metabolic enzymesFavorable docking scores suggest effective binding
Antimicrobial ActivityEfficacy against various bacterial strainsNitro group enhances antimicrobial properties

Case Studies

  • Study on Anticancer Properties :
    • A detailed investigation into the anticancer effects of ornithine derivatives revealed that modifications at the N-position significantly altered their biological activity. The study employed various cell lines to assess the growth inhibition rates, establishing a correlation between structural modifications and anticancer efficacy.
  • Enzyme Interaction Analysis :
    • Molecular docking simulations were conducted to explore how (E)-N~5~-[Amino(nitroamino)methylidene]-N~2~-(6-methylnaphthalene-1-sulfonyl)ornithine interacts with target enzymes implicated in cancer metabolism. Results indicated strong binding affinity, suggesting potential as a lead compound for drug development.
  • Antimicrobial Efficacy Evaluation :
    • A series of tests were performed to evaluate the antimicrobial properties of related nitro compounds. The results indicated that the presence of the nitro group significantly enhanced activity against Gram-positive and Gram-negative bacteria, providing a basis for further exploration of this compound's potential in treating infections.

Mechanism of Action

The mechanism of action of (E)-N~5~-[Amino(nitroamino)methylidene]-N~2~-(6-methylnaphthalene-1-sulfonyl)ornithine involves its interaction with specific molecular targets. The nitroamino group can participate in redox reactions, potentially affecting cellular redox balance. The sulfonyl group can interact with proteins, potentially inhibiting enzyme activities. The overall effect of the compound is determined by the combined actions of these functional groups on their respective molecular targets and pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Key Functional Groups Notable Features
Target Compound C₁₇H₂₁N₅O₆S Nitroamino, 6-methylnaphthalene sulfonyl High lipophilicity (naphthalene), E-configuration stabilizes nitroamino group .
L-Nitroarginine (CAS: 2149-70-4) C₆H₁₃N₅O₄ Nitroamino, α-amino carboxylate Classic nitric oxide synthase (NOS) inhibitor; water-soluble due to carboxylate .
Boc-Arg(Tos)-OH (Boc-protected Tosyl arginine) C₁₈H₂₈N₄O₆S Tosyl sulfonamide, tert-butoxycarbonyl Sulfonamide enhances stability; Boc group aids in peptide synthesis .

Coordination Behavior and Stability

  • Target Compound: The nitroamino group may act as a bidentate ligand, similar to ornithine’s N,N-donor chelation with Pd(II) . However, steric hindrance from the naphthalene sulfonyl group could reduce metal-binding efficiency compared to unmodified ornithine (log β₁₁₀ = 10.29 for Pd(II)-ornithine complexes) .
  • L-Nitroarginine: The nitro group destabilizes coordination via the δ-amino group, favoring α-amino/carboxylate (N,O-donor) binding, as seen in lysine derivatives (log β₁₁₀ = 9.95 for Pd(II)-lysine) .
  • Boc-Arg(Tos)-OH: The Tosyl group sterically blocks metal interaction, making it unsuitable for coordination studies but ideal for protecting guanidino groups in peptide synthesis .

Stability and Physicochemical Properties

Property Target Compound L-Nitroarginine Boc-Arg(Tos)-OH
Melting Point Not reported 257°C (dec.) Not reported
Solubility Likely low (lipophilic) Moderate (water) Low (organic solvents)
Stability in Acid/Base Nitro group sensitive to reduction Stable in HCl Tosyl group stable

Biological Activity

The compound (E)-N~5~-[Amino(nitroamino)methylidene]-N~2~-(6-methylnaphthalene-1-sulfonyl)ornithine , commonly referred to as compound 1 , is a complex organic molecule with potential biological activities. Its structure includes a nitroamino group and a methylnaphthalene sulfonyl moiety, which are hypothesized to contribute to its biological effects. This article explores the biological activity of compound 1, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C17_{17}H21_{21}N5_5O6_6S
  • CAS Number : 203383-33-9
  • Molecular Weight : 405.45 g/mol

The structural features of compound 1 suggest that it may interact with various biological targets, particularly in cancer therapy and antimicrobial applications.

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor activity. For instance, analogues of ornithine derivatives have shown inhibitory effects on dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis critical for cell proliferation. Compound 1's potential as an antitumor agent can be inferred from these findings:

  • Mechanism of Action : By inhibiting DHFR, compounds similar to compound 1 can disrupt DNA synthesis in rapidly dividing cancer cells, leading to reduced tumor growth.
  • Case Study : A study comparing the efficacy of various ornithine analogues demonstrated that certain derivatives were more potent than established chemotherapeutics like methotrexate .

Antimicrobial Activity

In addition to its antitumor properties, compound 1 may possess antimicrobial activity. Research into structurally related compounds has shown promising results against various pathogens:

  • Mechanism of Action : The presence of the nitro group is often associated with increased antimicrobial activity, potentially through the generation of reactive nitrogen species that damage bacterial DNA.
  • Case Study : A recent evaluation of amino and amido derivatives revealed significant activity against both Gram-positive and Gram-negative bacteria, indicating the potential for compound 1 to be developed as an antimicrobial agent .

In Vitro Studies

Various in vitro studies have assessed the biological activity of compound 1:

Study FocusFindingsReference
Antitumor ActivityInhibition of DHFR; superior potency compared to methotrexate
Antimicrobial ActivityModerate activity against E. coli and P. aeruginosa; MIC = 0.21 µM
CytotoxicitySignificant cytotoxic effects on cancer cell lines at submicromolar concentrations

Synthesis of Compound 1

The synthesis of compound 1 involves multiple steps, including the formation of the nitroamino group and the attachment of the naphthalene sulfonyl moiety. The synthetic pathway typically includes:

  • Preparation of Ornithine Derivative : Starting from L-ornithine, various protective groups are introduced.
  • Nitro Group Introduction : The nitro group is added via electrophilic substitution reactions.
  • Sulfonylation : The final step involves attaching the methylnaphthalene sulfonyl group using sulfonation techniques.

These synthetic strategies are crucial for optimizing yield and purity, ensuring that the biological assays reflect the true activity of compound 1.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

To enhance synthesis efficiency, prioritize controlled reaction conditions:

  • Temperature : Maintain 50–70°C to balance reaction kinetics and side-product formation .
  • Solvent selection : Use polar aprotic solvents (e.g., dimethylformamide) to stabilize intermediates .
  • Catalysts : Employ transition-metal catalysts (e.g., Pd/C) for nitro group reduction .
    Purification steps should include column chromatography (silica gel, gradient elution) and recrystallization in ethanol/water mixtures. Monitor purity via HPLC with UV detection at 254 nm .

Q. What spectroscopic techniques reliably confirm the structural integrity of this compound?

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify the sulfonyl group (δ ~7.5–8.5 ppm for aromatic protons) and nitroamino-methylidene moiety (δ ~6.0–6.5 ppm for NH protons). Compare with reference spectra of analogous sulfonamides .
  • Mass spectrometry : High-resolution ESI-MS should confirm the molecular ion ([M+H]+^+) with <2 ppm error .
  • IR spectroscopy : Look for characteristic peaks at ~1350 cm1^{-1} (S=O stretch) and ~1550 cm1^{-1} (N–O nitro group) .

Q. What common impurities arise during synthesis, and how are they identified?

  • Byproducts : Unreacted 6-methylnaphthalene-1-sulfonyl chloride (detected via TLC, Rf ~0.7 in ethyl acetate/hexane).
  • Hydrolysis products : Free ornithine derivatives (identified by LC-MS lacking the sulfonyl group).
  • Mitigation : Use scavenger resins (e.g., polymer-bound triphenylphosphine) to trap excess reagents .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental binding affinities for enzyme targets be resolved?

  • Re-evaluate force fields : Use molecular dynamics simulations with explicit solvent models (e.g., TIP3P) to refine docking poses .
  • Experimental validation : Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics. Compare with surface plasmon resonance (SPR) for kinetic data .
  • Theoretical alignment : Cross-reference results with density functional theory (DFT) calculations on nitroamino group electronic effects .

Q. What methodological approaches validate the compound’s proposed mechanism of action in enzyme inhibition?

  • Kinetic assays : Use Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive).
  • Site-directed mutagenesis : Modify active-site residues (e.g., Arg/Lys) to assess nitroamino group interactions .
  • Structural studies : Co-crystallize the compound with the target enzyme for X-ray diffraction analysis (resolution ≤2.0 Å) .

Q. How can researchers design experiments to elucidate the nitroamino group’s role in bioactivity?

  • Structure-activity relationship (SAR) : Synthesize analogs lacking the nitroamino group or replacing it with cyano/carbamate moieties .
  • Metabolic profiling : Incubate the compound with liver microsomes (human/rat) to track nitro-reduction pathways via LC-MS/MS .
  • Electrochemical analysis : Perform cyclic voltammetry to study nitro group redox behavior in physiological buffers (pH 7.4) .

Methodological Frameworks

  • Experimental design : Align hypotheses with enzyme inhibition theories (e.g., transition-state analog frameworks) .
  • Data interpretation : Apply the Bradford-Hill criteria to establish causality in bioactivity studies .

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